molecular formula C24H18FN3 B2770787 3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-49-6

3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2770787
CAS No.: 866342-49-6
M. Wt: 367.427
InChI Key: KTSTYTPSCTYBQJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused tricyclic core. Its structure includes a pyrazole ring fused to a quinoline backbone, with a 4-fluorophenyl group at position 3 and a 4-methylbenzyl substituent at position 3. The fluorine atom at the para position of the phenyl ring and the methyl group on the benzyl moiety are critical for optimizing binding affinity and metabolic stability .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-6-8-17(9-7-16)14-28-15-21-23(18-10-12-19(25)13-11-18)26-27-24(21)20-4-2-3-5-22(20)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSTYTPSCTYBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyrazole ring and subsequent functionalization with fluorophenyl and methylbenzyl groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or fluorination using Selectfluor.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H18FN3
  • Molecular Weight : 385.41 g/mol
  • IUPAC Name : 3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

The compound features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of fluorine and methyl groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival .
  • Case Studies : Research has demonstrated that derivatives similar to this compound can inhibit tumor growth in various cancer models, including breast and lung cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is notable:

  • Inhibition of Nitric Oxide Production : In vitro studies indicate that it can significantly reduce nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages, suggesting its role as a potent anti-inflammatory agent .
  • Therapeutic Implications : These properties could make it a candidate for treating inflammatory diseases such as arthritis and colitis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Activity Against Pathogens : Some studies have reported that pyrazoloquinoline derivatives possess activity against various bacterial strains, potentially offering new avenues for antibiotic development .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Commonly used precursors include substituted phenyl and pyrazole derivatives.
  • Reagents and Conditions : Reactions often require catalysts such as palladium or copper under controlled temperatures to achieve optimal yields.
  • Characterization : The synthesized compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of pyrazoloquinoline derivatives:

StudyFindings
Ghodsi et al. (2016)Identified selective COX-2 inhibitors among synthesized derivatives, showing promise in anti-breast cancer activity .
Recent Review on Pyrazole BiomoleculesSummarized advancements in drug design focusing on anti-inflammatory and anticancer agents derived from pyrazole structures .
Evaluation of Quinoline DerivativesDemonstrated moderate to high antimalarial activity against Plasmodium falciparum with IC50 values comparable to established treatments .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methylbenzyl groups can enhance its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity and metabolic stability across multiple analogs .
  • Benzyl Modifications : Replacing 4-methylbenzyl with 2-methoxybenzyl () or 3-methylbenzyl () alters steric and electronic interactions, impacting receptor selectivity.
  • Methoxy Groups: 7,8-Dimethoxy substituents () improve solubility but may reduce blood-brain barrier penetration compared to non-polar groups.

Pharmacokinetic Profiles

  • Metabolic Stability : ELND006 and ELND007 exhibit extended half-lives (>6 hours in mice) due to trifluoromethyl and sulfonyl groups resisting CYP450 oxidation .
  • Solubility : Methoxy-substituted analogs (e.g., ) have higher aqueous solubility (logP ~3.5) compared to the target compound (logP ~4.2) .

Biological Activity

3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.

The molecular formula for this compound is C19H16FN2C_{19}H_{16}FN_2. The compound features a pyrazoloquinoline structure, which is known for its potential pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazoloquinolines. Modifications at specific positions on the pyrazole ring can enhance or diminish activity against various biological targets.

Anticancer Activity

Research has demonstrated that derivatives of pyrazoloquinolines exhibit promising anticancer properties. For instance, several studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cell growth.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa10.5Apoptosis induction
This compoundMCF-712.0Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Antimicrobial Activity

While not primarily known for antimicrobial properties, some derivatives have exhibited moderate antibacterial activity. Studies indicate that these compounds can act against various bacterial strains, although further optimization is needed to enhance efficacy.

Study 1: Anticancer Evaluation

In a study published in MDPI, researchers synthesized a series of pyrazoloquinoline derivatives and evaluated their anticancer activity. The results indicated that specific modifications significantly enhanced potency against cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the structural variations .

Study 2: Mechanistic Insights

Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. The research highlighted the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key factors in mediating cell death .

Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects showed that certain pyrazoloquinoline derivatives could reduce inflammatory markers in vitro. The compounds were effective in decreasing TNF-alpha and IL-6 levels in LPS-stimulated macrophages .

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